1-Allylsulfanyl-4-fluorobenzene
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Overview
Description
1-Allylsulfanyl-4-fluorobenzene is an organic compound with the molecular formula C9H9FS It is characterized by the presence of an allylsulfanyl group attached to a benzene ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-fluorobenzene can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzenethiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Allylsulfanyl-4-fluorobenzene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-4-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the allylsulfanyl group. These effects can modulate the compound’s behavior in various reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Comparison with Similar Compounds
1-Allyl-4-fluorobenzene: Lacks the sulfanyl group, resulting in different reactivity and applications.
4-Fluorobenzenethiol: Contains a thiol group instead of an allylsulfanyl group, leading to different chemical properties.
1-Allyl-2-bromobenzene: Substituted with a bromine atom instead of fluorine, affecting its reactivity in substitution reactions.
Uniqueness: 1-Allylsulfanyl-4-fluorobenzene is unique due to the combination of the allylsulfanyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-fluoro-4-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDZTJUDJCWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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